N-benzyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-benzyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry and Biological Activity
Synthesis and Evaluation of Thiophene Analogues - Research on thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, investigated the potential carcinogenicity of these compounds. This study illustrates the broader field of synthetic organic chemistry focused on modifying aromatic compounds, potentially relevant to the synthesis and biological evaluation of the compound of interest (Ashby et al., 1978).
Degradation of Acetaminophen by Advanced Oxidation Processes - This review covers the degradation pathways, by-products, and biotoxicity of acetaminophen degradation, emphasizing the environmental impact and the chemical stability of pharmaceutical compounds. Understanding the degradation and biotoxicity of similar compounds may offer insights into the environmental and pharmacokinetic properties of the compound (Qutob et al., 2022).
Biological Effects of Acetamide and Formamide Derivatives - A comprehensive review of the toxicology of acetamide and formamide derivatives highlights the significance of understanding the biological effects of chemical compounds, including potential therapeutic and toxicological properties (Kennedy, 2001).
Synthetic Organic Chemistry Based on N-Ar Axis - Studies focused on the development of chemoselective N-acylation reagents and the synthesis of chiral ligands based on the N-Ar axis illustrate the advancements in synthetic methodologies that could be applicable to the synthesis and modification of complex compounds like "N-benzyl-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide" (Kondo & Murakami, 2001).
Properties
IUPAC Name |
N-benzyl-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-19-11-13-27(14-12-19)25(30)17-28-16-23(21-9-5-6-10-22(21)28)33(31,32)18-24(29)26-15-20-7-3-2-4-8-20/h2-10,16,19H,11-15,17-18H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHRXFVOVBAEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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